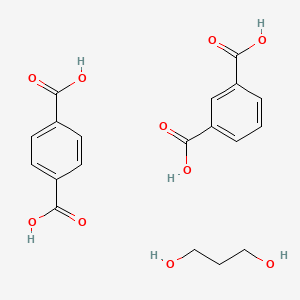

Benzene-1,3-dicarboxylic acid;propane-1,3-diol;terephthalic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid and 1,3-propanediol is a type of polyester. This compound is known for its excellent mechanical properties, chemical resistance, and thermal stability. It is commonly used in the production of fibers, films, and various plastic products.

Vorbereitungsmethoden

The synthesis of this polymer typically involves a polycondensation reaction. The primary reactants are 1,3-benzenedicarboxylic acid, 1,4-benzenedicarboxylic acid, and 1,3-propanediol. The reaction is usually catalyzed by a metal catalyst such as antimony trioxide or titanium butoxide. The process involves heating the reactants to a high temperature under reduced pressure to remove the water formed during the reaction .

In industrial production, the process is scaled up and optimized for efficiency. The reactants are fed into a reactor where they undergo polycondensation. The resulting polymer is then extruded, cooled, and pelletized for further processing .

Analyse Chemischer Reaktionen

1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid and 1,3-propanediol primarily undergoes esterification and transesterification reactions. These reactions are facilitated by catalysts and high temperatures. The polymer can also undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ester bonds .

Common reagents used in these reactions include methanol, ethylene glycol, and various metal catalysts. The major products formed from these reactions are the corresponding esters and alcohols .

Wissenschaftliche Forschungsanwendungen

This polymer has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying polyester synthesis and degradation. In biology, it is used in the development of biodegradable materials for medical implants and drug delivery systems .

In the industrial sector, this polymer is used in the production of high-strength fibers and films. It is also used in the automotive and aerospace industries for its excellent mechanical properties and chemical resistance .

Wirkmechanismus

The mechanism of action of this polymer involves the formation of ester bonds between the carboxylic acid groups of 1,3-benzenedicarboxylic acid and 1,4-benzenedicarboxylic acid and the hydroxyl groups of 1,3-propanediol. This results in a long-chain polymer with repeating ester units. The molecular targets and pathways involved in this process are primarily related to the catalytic activity of the metal catalysts used in the reaction .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1,3-benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid and 1,3-propanediol include poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT). These polymers share similar chemical structures and properties but differ in their monomer units. PET is made from terephthalic acid and ethylene glycol, while PBT is made from terephthalic acid and butanediol .

The uniqueness of 1,3-benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid and 1,3-propanediol lies in its specific combination of monomers, which imparts distinct mechanical and thermal properties compared to PET and PBT.

Eigenschaften

CAS-Nummer |

105726-60-1 |

|---|---|

Molekularformel |

C19H20O10 |

Molekulargewicht |

408.4 g/mol |

IUPAC-Name |

benzene-1,3-dicarboxylic acid;propane-1,3-diol;terephthalic acid |

InChI |

InChI=1S/2C8H6O4.C3H8O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;4-2-1-3-5/h2*1-4H,(H,9,10)(H,11,12);4-5H,1-3H2 |

InChI-Schlüssel |

ACGGXLCHUZKCTB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)CO |

Verwandte CAS-Nummern |

105726-60-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.